KRAS Inhibitor-16 vs. ARS-1620: Biochemical Potency Comparison
In a biochemical assay measuring direct KRAS G12C inhibition, KRAS inhibitor-16 (compound 3-11) demonstrated an IC50 of 0.457 µM . This value positions it as less potent than the clinical candidate sotorasib (AMG 510, IC50 ~0.05-0.1 µM) but more potent than the tool compound ARS-1620, which typically exhibits IC50 values in the range of 1.32-1.59 µM across various assays [1]. This potency differential is critical for dose selection in cell-based and in vivo studies.
| Evidence Dimension | Biochemical KRAS G12C Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.457 µM |
| Comparator Or Baseline | ARS-1620: 1.32 µM (average IC50) [1] |
| Quantified Difference | KRAS inhibitor-16 is approximately 2.9-fold more potent than ARS-1620 in this biochemical assay context. |
| Conditions | Biochemical assay, specific conditions not detailed in vendor data sheets. |
Why This Matters
This potency difference guides the selection of appropriate control compounds and ensures that observed cellular effects are due to KRAS G12C inhibition rather than off-target activity at higher concentrations.
- [1] Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. Bioorganic Chemistry, 2022, 121, 105652. View Source
